molecular formula C19H19NO5 B3180406 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID CAS No. 161125-35-5

2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID

Cat. No.: B3180406
CAS No.: 161125-35-5
M. Wt: 341.4 g/mol
InChI Key: YFCXLWRCVZSPCF-UHFFFAOYSA-N
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Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The Fmoc group can be removed using piperidine in DMF.

Major Products

The major products formed from these reactions include the oxidized or reduced forms of the compound and derivatives with different protecting groups or functional groups .

Scientific Research Applications

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed using piperidine, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoic acid is unique due to the presence of the hydroxyl group on the butanoic acid chain, which can participate in additional chemical reactions. This makes it a versatile compound in peptide synthesis and other applications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c21-10-9-17(18(22)23)20-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,21H,9-11H2,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCXLWRCVZSPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID
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2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID
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2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID
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2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID
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2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID
Reactant of Route 6
2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID

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